3-Bromoazetidine hydrochloride

描述

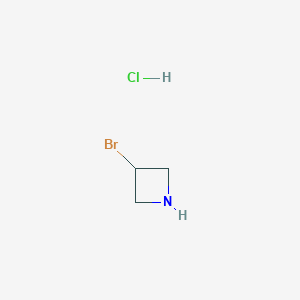

3-Bromoazetidine hydrochloride is a small, strained four-membered cyclic amine compound containing a bromine atom at the 3-position of the azetidine ring, with a hydrochloride counterion. Its molecular formula is C₃H₇BrClN (MW: 186.45 g/mol) . The azetidine ring’s inherent strain (due to its four-membered structure) enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is typically stored under refrigeration and is available in purities of 95–98% from suppliers like BLD Pharm Ltd. and Combi-Blocks Inc. . Its primary applications include serving as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis.

属性

IUPAC Name |

3-bromoazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNDWAQPRGBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673750 | |

| Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53913-82-9 | |

| Record name | 3-Bromoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Azetidines, the class of compounds to which 3-bromoazetidine hydrochloride belongs, are known for their ubiquity in natural products and importance in medicinal chemistry. They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry.

Mode of Action

Azetidines are known to undergo various reactions due to their strained structure. For instance, they can participate in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They are also excellent candidates for ring-opening and expansion reactions.

Biochemical Pathways

Azetidines are known to be versatile heterocyclic synthons, suggesting they could interact with a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound are as follows:

- The gastrointestinal absorption is low. It is not a substrate for P-glycoprotein, suggesting it may have a broad distribution. It is not an inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating it may have a low potential for drug-drug interactions. Information on the excretion of this compound is not available.

Result of Action

Azetidines are known to be important in the synthesis of functionally decorated heterocyclic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the refluxing of a related compound in a less nucleophilic solvent such as isopropanol afforded 3-bromoazetidine as the sole product. This suggests that the solvent environment can significantly impact the reactivity and selectivity of this compound.

生化分析

Biochemical Properties

3-Bromoazetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide, leading to the formation of corresponding azetidine derivatives . These interactions are crucial for the synthesis of bioactive compounds and the study of enzyme mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling proteins and transcription factors, thereby altering gene expression patterns . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been observed to participate in ring-opening and expansion reactions, which are essential for the synthesis of complex organic molecules . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert gas conditions at low temperatures (2-8°C)

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and metabolic regulation. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it has been shown to participate in the synthesis of azetidine derivatives, which are important intermediates in various metabolic pathways . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell

生物活性

3-Bromoazetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, reactivity, and biological implications based on diverse research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 186.48 g/mol, belongs to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. The presence of a bromomethyl group significantly influences its reactivity and potential applications in drug design and organic synthesis .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with a substituted base.

- Bromination : Treatment with a brominating agent facilitates the introduction of the bromomethyl group.

- Cyclization : The reaction conditions are adjusted to promote cyclization, yielding the azetidine structure .

Reactivity with Biological Molecules

Research indicates that this compound can form covalent bonds with nucleophiles, making it a candidate for further investigation in drug design. Its ability to interact with enzymes and receptors suggests potential therapeutic effects.

Case Studies and Applications

- Antibacterial Activity : Various derivatives of azetidines, including 3-bromoazetidines, have shown promising antibacterial properties. For instance, studies have highlighted their effectiveness against specific bacterial strains, indicating their potential as antibiotic agents .

- Peptidomimetics : The compound has been explored as a building block for peptidomimetics due to its structural features that allow for conformational constraints, which are critical in designing biologically active compounds .

- Functionalization : The bromomethyl group in this compound serves as a useful moiety for further functionalization, leading to the development of various biologically active derivatives .

Comparative Analysis

To better understand the uniqueness of this compound within its class, the following table compares it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 46735154 | Contains a bromo substituent; used in drug synthesis |

| 3-Methylazetidine hydrochloride | 93566928 | Methyl group instead of bromomethyl; different reactivity |

| Azetidin-3-ylmethanamine dihydrochloride | 22109580 | Contains an amine; distinct biological activity profile |

Research Findings

Recent studies have focused on the synthetic strategies for functionalized azetidines, highlighting their versatility in medicinal chemistry. For example, azetidines have been utilized as precursors for synthesizing complex molecules with potential therapeutic applications such as bronchodilators and anti-inflammatory drugs .

科学研究应用

Medicinal Chemistry Applications

1.1. Inhibition of Monoacylglycerol Lipase (MAGL)

One of the prominent applications of 3-Bromoazetidine hydrochloride is its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is involved in the degradation of endocannabinoids, which play a crucial role in various physiological processes, including pain and inflammation management. Research indicates that compounds with azetidine structures can effectively inhibit MAGL, thus presenting potential therapeutic avenues for treating neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:

A study demonstrated that MAGL inhibitors could alleviate symptoms in animal models of inflammatory bowel disease (IBD). The administration of this compound derivatives showed a significant reduction in inflammatory markers and improved intestinal integrity, suggesting its potential for IBD treatment .

Synthetic Applications

2.1. Building Blocks for Pharmaceutical Synthesis

this compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of new drugs targeting different biological pathways.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Nucleophilic Substitution | DMF, K2CO3, 60°C | 100 | Tert-butyl 3-(4-phenoxyphenoxy)-azetidine-1-carboxylate |

| Ring Expansion | Aqueous conditions | 85 | Functionalized pyrrolidines from azetidines |

| Formation of Amino Acid Derivatives | Acidic conditions | 90 | Azetidine-3-carboxylic acid derivatives |

Case Study:

In one synthetic route, researchers utilized this compound to create a series of azetidine-3-carboxylic acid derivatives, which were evaluated for their biological activity as potential antibiotics . The derivatives exhibited promising antibacterial properties, indicating the versatility of this compound in medicinal chemistry.

Biological Research Applications

3.1. Neuroprotective Effects

Studies have also explored the neuroprotective effects of azetidine derivatives, including those derived from this compound. These compounds have shown potential in reducing oxidative stress and neuroinflammation in neuronal cell lines, suggesting their utility in developing treatments for neurodegenerative disorders.

相似化合物的比较

Comparison with Similar Compounds

To contextualize 3-bromoazetidine hydrochloride, it is essential to compare it with structurally and functionally related compounds. Below is a detailed analysis:

Structural Analogs

2.1.1. Phenyl-Substituted Azetidine Hydrochlorides

2-(3-Bromophenyl)azetidine hydrochloride (CAS 1461708-35-9):

- Formula : C₉H₁₀BrN·ClH (MW: 248.5 g/mol).

- Key Differences : The phenyl group introduces aromaticity and steric bulk, reducing ring strain compared to the parent this compound. This derivative is used in targeted drug discovery due to its enhanced lipophilicity .

- Purity/Storage : 95% purity, refrigerated storage .

3-(3-Bromophenyl)azetidine hydrochloride (CAS 1203683-81-1):

2.1.2. Sulfonyl-Modified Azetidine Hydrochlorides

- 3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride (CAS 1094614-84-2):

Functional Analogs

2.2.1. Brominated Cyclic Amines

- 2-Bromo-3-methoxyaniline hydrochloride (CAS 67853-38-7): Formula: C₇H₇BrNO·HCl (MW: 238.51 g/mol). Key Differences: A six-membered aromatic amine with methoxy and bromine substituents. The aromatic ring reduces reactivity compared to azetidine, but the bromine retains utility in cross-coupling reactions .

3-Bromophenylhydrazine hydrochloride (CAS 589-21-9):

2.2.2. Pharmaceutical Hydrochlorides

- Donepezil hydrochloride (CAS 120014-06-4): Formula: C₂₄H₂₉NO₃·HCl (MW: 415.95 g/mol). Key Differences: A piperidine-based acetylcholinesterase inhibitor for Alzheimer’s disease. Unlike 3-bromoazetidine, its larger structure and multiple functional groups confer specificity to biological targets .

Memantine hydrochloride (CAS 41100-52-1):

Comparative Data Table

Key Research Findings

- Reactivity : this compound’s strained ring undergoes nucleophilic substitution more readily than five- or six-membered analogs (e.g., bromopiperidines), enabling rapid functionalization .

- Solubility: As a hydrochloride salt, it exhibits higher aqueous solubility than non-ionic azetidine derivatives, facilitating use in polar reaction media .

- Stability : The bromine atom’s electronegativity stabilizes the molecule against hydrolysis compared to chloro or iodo analogs, though refrigeration is still required for long-term storage .

准备方法

Overview of 3-Bromoazetidine Hydrochloride Synthesis

This compound is typically synthesized via ring-opening reactions of highly strained bicyclic intermediates, such as 1-azabicyclo[1.1.0]butane (ABB), or through bromination reactions of azetidine derivatives. The key challenges in its synthesis arise from the strain in the azetidine ring and the reactivity of bromine substituents.

Synthetic Route via 1-Azabicyclo[1.1.0]butane (ABB)

A prominent and efficient method to prepare this compound involves the use of ABB as a starting material. ABB is synthesized from allylamine through an intermediate 2,3-dibromopropylamine hydrobromide. The ABB intermediate then undergoes nucleophilic ring-opening reactions to yield various 3-substituted azetidines, including 3-bromoazetidine derivatives.

Preparation of ABB

- Starting from allylamine, 2,3-dibromopropylamine hydrobromide is formed by bromination.

- Treatment of this intermediate with n-butyllithium (n-BuLi) at low temperatures (-78 °C) in tetrahydrofuran (THF) produces ABB.

- ABB is isolated as a THF solution after codistillation.

Ring-Opening Reaction to 3-Bromoazetidine

- ABB reacts with benzyl bromide or other brominating agents to yield N-benzyl-3-bromoazetidine.

- The reaction is typically conducted in THF at controlled temperatures to manage the ring strain and avoid polymerization.

- The crude 3-bromoazetidine is often converted into its hydrochloride salt by treatment with hydrochloric acid in ether to enhance stability and facilitate purification.

Detailed Reaction Conditions and Yields

The ring-opening reaction of ABB with brominating agents or bromide sources proceeds smoothly under mild conditions. The following table summarizes typical reaction conditions and yields reported in the literature:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 2,3-dibromopropylamine hydrobromide | Allylamine + bromine | High | Intermediate for ABB synthesis |

| ABB formation | n-BuLi in THF, -78 °C | Moderate | Highly strained bicyclic intermediate |

| Ring-opening with benzyl bromide | ABB + benzyl bromide in THF, room temp | 50-92 | Produces N-benzyl-3-bromoazetidine |

| Hydrochloride salt formation | Treatment with 2N HCl in ether | Quantitative | Stabilizes product for isolation |

Yields vary depending on purification methods and scale.

Alternative Preparation via Bromination and Salt Formation

Another approach involves direct bromination of azetidine derivatives followed by conversion to the hydrochloride salt:

- Bromination is performed on azetidine or substituted azetidines under controlled conditions.

- The brominated product is dissolved in water, and concentrated hydrochloric acid is added to form the hydrochloride salt.

- Cooling the mixture to 0 °C precipitates the hydrochloride salt.

- Purification is achieved by extraction with ethyl acetate and removal of organic solvents.

This method is supported by analogous procedures in related brominated compounds, where sodium nitrite and sodium hypophosphite are used to facilitate deamination and purification steps, monitored by thin-layer chromatography (TLC) to ensure reaction completion.

Analytical Monitoring and Purification

- Thin-layer chromatography (TLC) is employed throughout the synthesis to monitor the disappearance of starting materials and formation of products.

- High-performance liquid chromatography (HPLC) and NMR spectroscopy are used to confirm product purity and structure.

- Conversion to hydrochloride salts improves the stability of 3-bromoazetidine, enabling easier handling and storage.

Research Findings and Applications

- The preparation of this compound via ABB intermediates has been instrumental in synthesizing 3-substituted azetidine derivatives with biological activity, including new quinolone antibiotics with enhanced activity against resistant bacteria such as MRSA.

- The efficiency of the ABB ring-opening method allows for diverse functionalization at the 3-position of azetidine, including sulfenyl and amino substituents, expanding the utility of this compound as a synthetic building block.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Form | Yield Range (%) | Reference Highlights |

|---|---|---|---|---|---|

| ABB Ring-Opening with Bromide | Allylamine → ABB intermediate | n-BuLi, THF, benzyl bromide, HCl treatment | This compound | 50–92 | Efficient, mild conditions, versatile intermediate |

| Direct Bromination and Salt Formation | Azetidine derivatives | Bromination, HCl, cooling, ethyl acetate extraction | This compound | Moderate | Classical approach, requires careful monitoring |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Bromoazetidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., synthesis or heating) to avoid inhalation .

- Waste Management : Segregate halogenated waste (e.g., bromine-containing byproducts) and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Measures : Immediate eye washing with saline for 15 minutes and decontamination of exposed skin using pH-neutral soap .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key optimization parameters?

- Methodological Answer :

- Bromination of Azetidine : React azetidine with brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions. Monitor reaction temperature (40–60°C) to avoid decomposition .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥98% purity. Optimize solvent polarity to enhance yield .

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of azetidine to bromine source) and reaction time (4–6 hours) to minimize side products .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks for azetidine protons (δ 3.2–3.5 ppm) and bromine-induced deshielding .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ at m/z 186.5 (C₃H₇BrClN⁺) .

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to verify purity (>98%) and detect impurities (retention time: 8.2 min) .

Advanced Research Questions

Q. How does the reactivity of the bromine substituent in this compound influence its participation in nucleophilic substitution reactions, and what mechanistic insights have been reported?

- Methodological Answer :

- SN2 Mechanism : The strained azetidine ring enhances bromide leaving-group ability. Kinetic studies (e.g., with NaN₃ in DMF) show second-order dependence, supporting SN2 pathways .

- Steric Effects : Compare reactivity with non-cyclic bromoamines (e.g., 3-bromopropylamine). Azetidine’s ring strain lowers activation energy (ΔG‡ ≈ 25 kJ/mol) .

- Competing Elimination : At high temperatures (>80°C), β-hydride elimination forms azetine byproducts; mitigate via low-temperature protocols (0–25°C) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Profiling : Use accelerated stability testing (40°C/75% RH) across pH 2–10. HPLC data shows decomposition (<5%) at pH <3 (acidic hydrolysis) and >9 (base-induced ring-opening) .

- Computational Adjustments : Refine DFT models (e.g., B3LYP/6-31G*) by incorporating solvent effects (PCM for water) to align predicted vs. observed degradation rates (R² >0.95) .

- Counterion Effects : Compare hydrochloride vs. hydrobromide salts; HCl stabilizes the zwitterionic form, reducing hydrolysis .

Q. What experimental considerations are critical when using this compound as a precursor in the synthesis of complex heterocyclic systems, particularly in transition-metal-catalyzed coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., with arylboronic acids). Optimize ligand ratios (1:4 Pd:ligand) to prevent bromide poisoning .

- Solvent Compatibility : Prefer polar aprotic solvents (DMF, DMSO) to solubilize intermediates. Avoid THF due to poor azetidine solubility .

- Byproduct Monitoring : Track HBr formation (pH strips or conductivity meters) and neutralize with weak bases (NaHCO₃) to prevent catalyst deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。